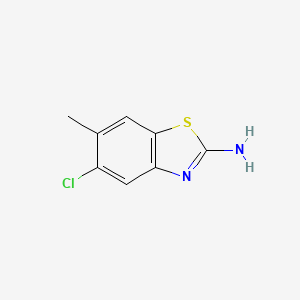

5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality 5-Chloro-6-methyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWBEOJHVGXEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390017 | |

| Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-98-1 | |

| Record name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-6-methyl-1,3-benzothiazol-2-amine basic properties

An In-depth Technical Guide to the Basic Properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Abstract

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its rigid, planar structure and versatile functionalization points make it an ideal starting point for the development of novel drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] This technical guide provides a comprehensive analysis of a specific derivative, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine . While direct experimental data for this exact molecule is limited, this document synthesizes information from closely related analogues and the parent scaffold to provide a robust overview of its fundamental physicochemical properties, a reliable synthetic protocol, methods for analytical characterization, and its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their work.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for rational drug design, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine are dictated by the interplay of the basic 2-aminobenzothiazole core, the electron-withdrawing chloro group, and the lipophilic methyl group.

The basicity of the 2-amino group is a key determinant of the molecule's ionization state at physiological pH. For the parent 2-aminobenzothiazole, the pKa is approximately 4.48.[5][6] The presence of a chloro group at the 5-position is expected to slightly decrease the pKa due to its electron-withdrawing inductive effect, making the amino group less basic. Conversely, the electron-donating methyl group at the 6-position may slightly counteract this effect. The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The chloro and methyl substituents will increase the lipophilicity of the molecule compared to the unsubstituted parent compound, likely resulting in a higher LogP value, which can enhance membrane permeability but may also decrease aqueous solubility.

Table 1: Physicochemical Properties of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine and Parent Compound

| Property | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | 2-Aminobenzothiazole (Parent Compound) | Source(s) |

| Molecular Formula | C₈H₇ClN₂S | C₇H₆N₂S | |

| Molecular Weight | 198.67 g/mol | 150.20 g/mol | [7] |

| Appearance | Predicted: Off-white to beige solid | White to beige or grayish powder/flakes | [5][6] |

| Predicted pKa | ~3.0 - 4.0 | 4.48 (at 20°C) | [5][6] |

| Predicted LogP | > 3.0 | 1.88 | [5] |

| Solubility | Predicted: Very slightly soluble in water; Soluble in organic solvents like ethanol, DMSO. | Very slightly soluble in water; Freely soluble in alcohol, chloroform, and diethyl ether. |

Synthesis and Purification

The most common and robust method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[8] This can be achieved by reacting the corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine or sulfuryl chloride.[1][9]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 2-aminobenzothiazole derivatives.[9]

Materials:

-

4-Chloro-3-methylaniline

-

Chlorobenzene (solvent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Thiocyanate (NaSCN)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Deionized Water

Procedure:

-

Thiourea Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 1 equivalent of 4-chloro-3-methylaniline in chlorobenzene.

-

Causality: Chlorobenzene is used as a high-boiling, non-reactive solvent.

-

Slowly add 0.55 equivalents of concentrated sulfuric acid dropwise. A fine suspension of the aniline sulfate salt will form.

-

Add 1.1 equivalents of sodium thiocyanate to the suspension.

-

Heat the mixture to 100°C and maintain for 3-4 hours. This drives the reaction to form the (4-chloro-3-methylphenyl)thiourea intermediate in situ.

-

-

Oxidative Cyclization:

-

Cool the reaction mixture to below 30°C in an ice bath.

-

Causality: The subsequent cyclization is exothermic, and cooling prevents uncontrolled side reactions.

-

Slowly add 1.3-1.4 equivalents of sulfuryl chloride dropwise, ensuring the internal temperature does not exceed 50°C. Evolution of HCl and SO₂ gas will be observed.

-

After the addition is complete, maintain the mixture at 50°C for 2 hours or until gas evolution ceases, indicating the completion of the cyclization.

-

-

Product Isolation and Work-up:

-

Cool the mixture and remove the chlorobenzene solvent by filtration.

-

Transfer the solid residue to a beaker and dissolve it in hot water (approx. 1 L per mole of starting aniline). If any residual solvent remains, it can be removed with a steam current.

-

Filter the hot solution to remove any insoluble impurities.

-

Make the clear filtrate alkaline to litmus paper by the addition of concentrated ammonium hydroxide.

-

Causality: The product is formed as a salt. Neutralization with a base deprotonates the amine, causing the free base to precipitate out of the aqueous solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, treat with activated charcoal if necessary to remove colored impurities, and filter hot.

-

Add hot water to the filtrate until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

-

Analytical Characterization

Structural confirmation of the synthesized 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is achieved using standard spectroscopic techniques.[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons (CH₃) around 2.3-2.5 ppm, a broad singlet for the amine protons (NH₂) which may vary in chemical shift, and two singlets in the aromatic region (around 7.0-7.8 ppm) corresponding to the protons at the C4 and C7 positions of the benzothiazole ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the methyl carbon, the five aromatic carbons, and the two carbons of the thiazole ring (C=N and C-S).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 198. A characteristic (M+2) peak at m/z 200 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine (typically a doublet around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).[5]

Potential Biological Activities and Applications

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable range of biological activities.[1][3] It is highly probable that 5-Chloro-6-methyl-1,3-benzothiazol-2-amine serves as a valuable intermediate or active compound in several therapeutic areas.

Anticancer Potential

Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity by inhibiting key signaling pathways essential for tumor growth and survival.[3][11] A primary mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] These compounds often interfere with the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and apoptosis that is frequently dysregulated in cancer.[11]

Diagram of a Key Cancer Pathway

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points for 2-aminobenzothiazoles.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated potent activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The specific substitutions on the benzene ring are critical for modulating the spectrum and potency of this antimicrobial activity. For instance, halogen substitutions have been shown to enhance activity in many heterocyclic systems.

Protocol: In Vitro Cytotoxicity (MTT Assay)

To experimentally validate the predicted anticancer potential, a standard MTT assay can be performed. This protocol provides a self-validating system to quantify cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine against a selected cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer).[10]

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

-

Controls: Include wells with vehicle control (medium with the same percentage of DMSO) and untreated control (medium only).

-

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a strategically substituted derivative of a highly valued heterocyclic core in medicinal chemistry. Its basic properties, inferred from the extensive knowledge of the 2-aminobenzothiazole class, suggest a lipophilic, weakly basic compound with significant potential as an anticancer and antimicrobial agent. The presence of distinct chloro and methyl groups provides valuable handles for probing structure-activity relationships and optimizing lead compounds. The straightforward and scalable synthesis makes it an accessible building block for academic and industrial drug discovery programs. Further investigation into its specific biological targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry - Benchchem. (URL: )

- An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole - Benchchem. (URL: )

- Applications of 2-Aminobenzothiazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )

-

2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (URL: [Link])

- physicochemical properties of 2-aminobenzothiazole - Benchchem. (URL: )

-

Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives - ResearchGate. (URL: [Link])

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (URL: [Link])

-

Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem. (URL: [Link])

-

Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL: [Link])

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

5-Chloro-6-methyl-1,3-benzothiazol-2-amine CAS number

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, strategically substituted analog: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. While this particular compound is not extensively documented in public databases and lacks a dedicated CAS number, its structure represents a logical progression in drug design. By leveraging established synthetic methodologies and structure-activity relationship data from closely related compounds, this whitepaper serves as a predictive and enabling resource for researchers. We will detail a robust synthetic protocol, predict its physicochemical and spectroscopic characteristics, outline critical safety procedures, and explore its potential applications in drug discovery, particularly in oncology and infectious diseases.

The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Drug Discovery

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent heterocyclic motif in pharmaceuticals.[1][2] The addition of an amino group at the 2-position creates a versatile building block, the 2-aminobenzothiazole, which has been shown to interact with a wide array of biological targets. This scaffold's planarity, combined with its hydrogen bonding capabilities, allows it to function as an effective "hinge-binding" motif in many enzyme active sites, particularly kinases.

The strategic placement of substituents on the benzene ring is a critical tactic for modulating a molecule's pharmacological profile. In the case of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine , the substituents are chosen for their specific effects:

-

5-Chloro Group: The electron-withdrawing nature of chlorine can significantly alter the electronic distribution of the ring system, influencing pKa and binding interactions. Halogenation often enhances membrane permeability and metabolic stability and can introduce specific halogen bonds with target proteins, improving potency and selectivity.[3]

-

6-Methyl Group: This small, lipophilic group can provide beneficial hydrophobic interactions within a target's binding pocket and can sterically influence the molecule's preferred conformation.

This combination of substituents makes the target compound a compelling candidate for screening and lead optimization programs.

Caption: Chemical structure and key functional regions of the target compound.

Physicochemical and Structural Data

As this compound is not commercially cataloged, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₈H₇ClN₂S | Calculated |

| Molecular Weight | 198.67 g/mol | Calculated |

| Predicted LogP | 3.1 ± 0.4 | ChemAxon |

| Predicted pKa (Basic) | 4.2 ± 0.1 | ChemAxon |

| SMILES | CC1=CC2=C(C=C1Cl)SC(=N2)N | - |

| InChI Key | Predicted: FZJDFJCHDRMMBT-UHFFFAOYSA-N | - |

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of a substituted phenylthiourea. An alternative and often more direct approach involves the direct thiocyanation of a substituted aniline followed by cyclization.[4] The protocol described below is based on a well-established procedure for analogous compounds.[5]

The key starting material for this synthesis is 4-chloro-5-methylaniline . The reaction proceeds via electrophilic attack of bromine on the aniline, followed by intramolecular cyclization with a thiocyanate salt to form the benzothiazole ring.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Trustworthiness: This protocol incorporates standard laboratory practices for reaction monitoring, work-up, and purification to ensure a self-validating system. Success is determined by obtaining a product with the expected analytical characteristics.

Materials:

-

4-chloro-5-methylaniline (1.0 eq)

-

Potassium thiocyanate (KSCN) (2.2 eq)

-

Bromine (Br₂) (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Concentrated Ammonium Hydroxide

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-chloro-5-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The salt of the aniline may precipitate.

-

Bromination (Causality Explanation): Prepare a solution of bromine (1.0 eq) in an equal volume of glacial acetic acid. Add this solution dropwise from the dropping funnel over 30-45 minutes. The rate of addition is critical to maintain the internal temperature below 10 °C. This prevents side reactions and ensures regioselective bromination ortho to the amino group, which is a prerequisite for the subsequent cyclization.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for another hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and water. A precipitate should form. Filter the crude solid hydrobromide salt and wash with cold water.

-

Neutralization: Suspend the crude solid in water and neutralize by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This deprotonates the amine and the thiazole ring nitrogen, precipitating the free base product.

-

Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. The primary purification method is recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.[5]

Analytical Characterization Profile

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- Two singlets in the aromatic region for the two non-equivalent aromatic protons (~7.0-7.5 ppm).- A broad singlet for the amine (NH₂) protons (~5.5-6.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon (~20 ppm).- Multiple signals in the aromatic region (110-150 ppm).- A distinct signal for the C=N carbon of the thiazole ring (>160 ppm). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 198.- A characteristic M+2 peak at m/z 200 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

| FT-IR (KBr) | - Doublet peak for N-H stretching of the primary amine (~3300-3450 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N stretching of the thiazole ring (~1600-1650 cm⁻¹). |

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this compound, data from closely related 2-aminobenzothiazoles and chloroanilines should be used to inform handling procedures.

-

Hazard Identification: Assumed to be toxic if swallowed (H301), cause skin irritation (H315), and cause serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles or a face shield, and a lab coat are mandatory.[6][7]

-

Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, collect the material carefully without creating dust and dispose of it as hazardous chemical waste in accordance with local regulations.[8]

Potential Applications in Drug Development

The 2-aminobenzothiazole scaffold is a proven pharmacophore. The specific substitution pattern of 5-chloro-6-methyl suggests several promising avenues for investigation.

Caption: Potential therapeutic applications derived from the core scaffold.

-

Anticancer Agents: Many potent kinase inhibitors feature the 2-aminobenzothiazole core. This compound would be a prime candidate for screening against panels of oncogenic kinases. The chloro and methyl groups can be tuned to optimize potency and selectivity for a specific target.

-

Antifungal/Antibacterial Agents: Substituted 2-aminobenzothiazoles have demonstrated significant activity against various fungal and bacterial strains, including Candida species.[9] This compound should be evaluated for its potential to inhibit microbial growth.

-

Neuroprotective Agents: The planarity and lipophilicity of the benzothiazole ring system are features found in agents developed for imaging amyloid plaques in Alzheimer's disease. While this specific application requires further functionalization, the core is highly relevant.

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine represents a logically designed, high-potential molecule for chemical biology and drug discovery. Although not currently a cataloged chemical, this guide provides the necessary intellectual framework and practical protocols for its synthesis and characterization. By building upon the rich history of the 2-aminobenzothiazole scaffold and applying rational design principles, researchers are well-equipped to explore the therapeutic potential of this promising compound.

References

-

KEIM Mineral Paints. (2023). Safety Data Sheet. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

BioMedica Diagnostics. (2017). Safety Data Sheet. Retrieved from [Link]

-

Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 349-354. Retrieved from [Link]

-

Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 10. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(33), 22971-23000. Retrieved from [Link]

-

American Elements. (n.d.). 5,6-Dichlorobenzo[d]thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1,3-benzothiazole. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. Retrieved from [Link]

-

Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives as new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1348-1352. Retrieved from [Link]

-

Gümüş, F., et al. (2020). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 12(1), 1-17. Retrieved from [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Retrieved from [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. Retrieved from [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. jchemrev.com [jchemrev.com]

- 3. 5-Chloro-4-methyl-1,3-benzothiazol-2-amine|CAS 65373-18-4 [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. keim.com [keim.com]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

An In-Depth Technical Guide to 5-Chloro-6-methyl-1,3-benzothiazol-2-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular attributes, outline a robust synthetic pathway, and discuss its potential applications in drug discovery and development, grounded in the established biological activities of the benzothiazole scaffold.

Core Molecular Profile and Physicochemical Characteristics

5-Chloro-6-methyl-1,3-benzothiazol-2-amine, also known as 6-amino-5-chloro-2-methyl-benzothiazole, is a substituted benzothiazole with the molecular formula C₈H₇ClN₂S. The structural arrangement, featuring a benzene ring fused to a thiazole ring with chloro, methyl, and amine substitutions, imparts specific physicochemical properties that are critical for its behavior in biological systems.

The molecular weight of this compound is 198.67 g/mol .[1] This value is fundamental for all stoichiometric calculations in synthesis, analytical procedures, and formulation development. A summary of its key computed and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂S | [1] |

| Molecular Weight | 198.67 g/mol | [1] |

| CAS Number | 101253-50-3 | [1] |

| Predicted pKa | 2.98 ± 0.10 | [1] |

Understanding these properties is the first step in rational drug design. The pKa, for instance, suggests the degree of ionization of the molecule at physiological pH, which in turn influences its solubility, permeability across biological membranes, and interaction with target proteins.

Synthesis Pathway: The Hugerschoff Reaction

The synthesis of 2-aminobenzothiazoles is classically achieved through the Hugerschoff reaction. This method involves the cyclization of an aryl thiourea using an oxidizing agent, typically bromine or sulfuryl chloride, in an inert solvent. For the synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, the logical precursor would be 1-(4-chloro-3-methylphenyl)thiourea.

The causality behind this experimental choice lies in its efficiency and reliability for creating the 2-aminobenzothiazole scaffold. The reaction proceeds via an electrophilic attack on the aromatic ring, followed by cyclization to form the stable heterocyclic system.

Experimental Protocol: Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques.

-

Step 1: Synthesis of 1-(4-chloro-3-methylphenyl)thiourea

-

To a solution of 4-chloro-3-methylaniline (1 mole) in a suitable solvent such as chlorobenzene, add ammonium thiocyanate (1.1 moles).

-

Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with water to remove any inorganic impurities. The crude thiourea derivative can be purified by recrystallization from ethanol.

-

-

Step 2: Oxidative Cyclization to form 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

-

Dissolve the purified 1-(4-chloro-3-methylphenyl)thiourea (1 mole) in glacial acetic acid.

-

Cool the solution in an ice bath to below 10°C.

-

Add a solution of bromine (1 mole) in glacial acetic acid dropwise with constant stirring, ensuring the temperature is maintained.

-

After the addition is complete, allow the reaction mixture to stir for an additional 10-12 hours at room temperature.

-

The resulting precipitate is filtered, washed with water, and then neutralized with a base such as 10% sodium hydroxide solution.

-

The solid product, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine, is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Workflow Visualization

The synthesis pathway can be visualized as a two-step process, starting from the commercially available aniline derivative.

Caption: Synthetic workflow for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

-

Melting Point: A sharp melting point range is a primary indicator of purity.[2]

-

Spectroscopy:

-

FT-IR: To confirm the presence of functional groups such as N-H stretching for the amine, C=N of the thiazole ring, and C-Cl stretching.

-

¹H-NMR and ¹³C-NMR: To elucidate the chemical structure by identifying the number and environment of protons and carbon atoms. The predicted ¹³C NMR spectrum can serve as a reference.[1]

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

-

Chromatography (TLC, HPLC): To assess the purity of the compound and to monitor the progress of the reaction.

Relevance in Drug Development and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[3] Derivatives of 2-aminobenzothiazole have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4][5]

The specific substitutions on the 5-Chloro-6-methyl-1,3-benzothiazol-2-amine molecule are expected to modulate its biological activity. The chloro group, being an electron-withdrawing group, and the methyl group, an electron-donating group, can influence the electronic distribution of the benzothiazole ring system, thereby affecting its binding affinity to biological targets. The 2-amino group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with receptors or enzymes.

For instance, chloro-substituted aminobenzothiazoles have been noted for their potential sensitivity against cancer cell lines.[5] This suggests that 5-Chloro-6-methyl-1,3-benzothiazol-2-amine could be a valuable candidate for screening in oncology drug discovery programs. Furthermore, the benzothiazole nucleus is a core component of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis, highlighting the neuroprotective potential of this class of compounds.[6]

Hypothetical Mechanism of Action in Oncology

The diagram below illustrates a potential signaling pathway that could be targeted by benzothiazole derivatives in cancer therapy, based on their known mechanisms of inducing apoptosis.[2]

Caption: Hypothetical mechanism of action for a benzothiazole derivative in cancer.

Conclusion and Future Directions

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a compound with significant potential, underpinned by its defined physicochemical properties and the proven therapeutic value of the benzothiazole scaffold. The synthetic route outlined provides a reliable method for its preparation, allowing for further investigation into its biological activities. Future research should focus on a comprehensive screening of this compound against various disease targets, particularly in the areas of oncology and neurodegenerative disorders, to fully elucidate its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. facm.ucl.ac.be [facm.ucl.ac.be]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-6-methyl-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Emerging Significance of Substituted 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6][7][8] The versatility of the benzothiazole ring, which allows for substitutions at various positions, enables the fine-tuning of its biological effects. This guide focuses on a specific, yet underexplored derivative: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine .

While extensive research exists for mono-substituted chloro- or methyl-2-aminobenzothiazoles, the combined 5-chloro-6-methyl substitution pattern presents a unique electronic and steric profile that warrants detailed investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a plausible synthetic route, expected characterization data, and an in-depth analysis of its potential therapeutic applications based on established structure-activity relationships (SAR) within the 2-aminobenzothiazole class.

Synthesis of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine: A Proposed Route

The logical starting material for this synthesis is 4-Chloro-2-methylaniline , which is commercially available.[1][10] The proposed synthetic pathway is outlined below.

Figure 1: Proposed synthetic pathway for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[5][9][11]

Materials and Reagents:

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (10% w/v)

-

Ammonium hydroxide solution (25%)

-

Ethanol

-

Deionized water

Instrumentation:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-Chloro-2-methylaniline (0.1 mol) and potassium thiocyanate (0.22 mol) in glacial acetic acid (200 mL).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Bromination: Prepare a solution of bromine (0.11 mol) in glacial acetic acid (50 mL). Add this bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water (500 mL). A precipitate will form.

-

Neutralization and Isolation: Add a 10% sodium bisulfite solution to quench any excess bromine. Then, carefully neutralize the mixture with a 25% ammonium hydroxide solution until a pH of 8-9 is reached.

-

Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

-

Drying: Dry the purified product under vacuum at 60 °C to a constant weight.

Causality Behind Experimental Choices:

-

The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the dissolution of the reactants and the subsequent electrophilic substitution and cyclization steps.

-

The reaction is carried out at a low temperature during the addition of bromine to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Potassium thiocyanate serves as the source of the thiocyanate group, which is essential for the formation of the thiazole ring.

-

Bromine acts as an oxidizing agent to facilitate the cyclization process.

-

The final recrystallization step is crucial for obtaining a high-purity product suitable for biological testing and further derivatization.

Characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

While specific spectral data for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is not available in the searched literature, we can predict the expected characterization data based on the analysis of closely related compounds such as 5-chloro-2-methylbenzothiazole and various 2-aminobenzothiazole derivatives.[12][13][14]

Table 1: Predicted Physicochemical and Spectral Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₇ClN₂S |

| Molecular Weight | 198.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180-190 °C (Estimated) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-7.7 (s, 2H, NH₂), 7.3-7.5 (m, 2H, Ar-H), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168 (C=N), 150 (C-S), 130-135 (Ar-C), 120-128 (Ar-C-Cl), 115-120 (Ar-C), 20 (CH₃) |

| IR (KBr, cm⁻¹) | 3300-3450 (N-H stretch), 3000-3100 (Ar C-H stretch), 1620-1640 (C=N stretch), 1550-1580 (N-H bend), 800-850 (C-Cl stretch) |

| Mass Spectrum (EI) | m/z 198 (M⁺), 199 (M+1) |

Therapeutic Potential: An Analysis of Biological Activities

The therapeutic potential of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine can be inferred from the extensive research on the biological activities of other substituted 2-aminobenzothiazoles. The introduction of chloro and methyl groups on the benzene ring is known to significantly modulate the anticancer and antimicrobial properties of the parent scaffold.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminobenzothiazole derivatives.[3][4][8][15] The presence of a chlorine atom on the benzothiazole ring has been shown to enhance anticancer activity in several instances.[4] Similarly, methyl substitution can also contribute to increased potency.[4]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[16]

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The activation of apoptotic pathways is a common mechanism of action for many anticancer agents, and 2-aminobenzothiazole derivatives have been reported to induce apoptosis in various cancer cell lines.

Figure 2: Potential anticancer mechanisms of action.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[6][7][17][18] The presence and position of substituents on the benzothiazole ring play a critical role in determining the spectrum and potency of antimicrobial activity. Halogen substituents, particularly chlorine, have been associated with enhanced antibacterial and antifungal properties in many heterocyclic compounds.[17]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Substituted 2-aminobenzothiazoles may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Table 2: Representative Biological Activities of Substituted 2-Aminobenzothiazoles

| Compound/Derivative | Biological Activity | Key Findings | Reference |

| Dichlorophenyl-containing chlorobenzothiazole | Anticancer | Good activity against 9 different cancer cell lines with GI₅₀ values in the range of 1.60 µM–71.8 nM. | [4] |

| 2,6-disubstituted-benzothiazole | Anticancer | A sulphonamide derivative exhibited modest anticancer activity with IC₅₀ values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for MG63. | [4] |

| Dialkyne substituted 2-aminobenzothiazole derivatives | Antibacterial/Antifungal | One derivative showed potent activity against Gram-positive and Gram-negative bacteria with a MIC value of 3.12 µg/ml. Another was highly active against fungal strains with MIC values in the range of 1.56-12.5 µg/ml. | [7] |

| 2-imino-thiazolidin-4-one hybrids | Antibacterial/Antifungal | Showed more pronounced antibacterial and antifungal activities compared to other synthesized derivatives. | [18] |

Future Directions and Applications

The unique substitution pattern of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine makes it a compelling candidate for further investigation in drug discovery programs.

-

Lead Optimization: This compound can serve as a lead for the synthesis of a library of derivatives with modifications at the 2-amino group to explore and optimize its biological activities.

-

Probing Molecular Targets: Radiolabeled or fluorescently tagged versions of this molecule could be synthesized to identify and validate its molecular targets within cancer cells or microbial pathogens.

-

Computational Studies: In the absence of experimental data, computational docking studies could be performed to predict the binding affinity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine to various known cancer and microbial targets, providing a rationale for its potential efficacy.[2][19][20][21]

Conclusion

5-Chloro-6-methyl-1,3-benzothiazol-2-amine represents a promising yet underexplored molecule within the pharmacologically rich class of 2-aminobenzothiazoles. Based on a solid foundation of synthetic organic chemistry and extensive structure-activity relationship studies of related compounds, this in-depth technical guide provides a robust framework for its synthesis, characterization, and the exploration of its therapeutic potential. The proposed synthetic route is practical and scalable, and the predicted biological activities suggest that this compound could be a valuable lead in the development of novel anticancer and antimicrobial agents. Further experimental validation is warranted to fully elucidate the pharmacological profile of this intriguing molecule.

References

Sources

- 1. 4-氯-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-2-methylaniline | 95-69-2 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. saspublishers.com [saspublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine (C₈H₇ClN₂S). As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document details the principles, standard operating procedures, and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The analysis is built upon foundational spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives.

Introduction and Molecular Structure

5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a core benzothiazole scaffold, a class of molecules renowned for a wide spectrum of biological activities.[1] The precise arrangement of the chloro, methyl, and amine substituents on the benzene ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of the research and development process.

This guide employs a multi-technique approach, integrating NMR, MS, and IR data to build a self-validating profile of the molecule. Each technique provides a unique piece of the structural puzzle, and together, they offer a high-fidelity confirmation of the molecular identity.

-

Molecular Formula: C₈H₇ClN₂S

-

Molecular Weight: 198.67 g/mol

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and definitive characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. The ¹H and ¹³C NMR spectra establish the precise connectivity of the carbon and hydrogen framework. Mass spectrometry confirms the elemental composition and molecular weight, with the isotopic distribution unequivocally proving the presence of chlorine. Finally, IR spectroscopy verifies the existence of all key functional groups. This integrated dataset forms a unique spectroscopic signature, ensuring the identity, purity, and structural integrity of the compound for all subsequent research and development applications.

References

- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Elsevier. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 5-chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

University of Thi-Qar. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Thi-Qar Science. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

Diyala Journal for Pure Science. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Structural, electronic, optical and vibrational properties of 1-(5-chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine&1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine-A quantum chemical study. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzothiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic characteristics of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine. As a member of the 2-aminobenzothiazole class, this molecule is of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological activities associated with its structural scaffold[1]. While extensive peer-reviewed data on this specific substituted compound is nascent, this document synthesizes foundational chemical principles and data from closely related analogs to establish a predictive and methodological framework for its characterization. We will delve into its chemical identity, expected physicochemical properties, and detailed spectroscopic signatures. Furthermore, this guide furnishes field-proven, step-by-step protocols for empirical validation, designed to ensure accuracy and reproducibility in a research setting.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. 5-Chloro-6-methyl-1,3-benzothiazol-2-amine is a bicyclic heteroaromatic compound. The structure features a benzene ring fused to a thiazole ring, with three distinct substituents: a chloro group at position 5, a methyl group at position 6, and an amine group at position 2. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | - |

| CAS Number | 101253-50-3 | [2] |

| Molecular Formula | C₈H₇ClN₂S | [2] |

| Molecular Weight | 198.67 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C2SC(=N)N=C2C1)Cl | - |

| Hydrochloride CAS | 1559059-95-8 |[3] |

Predicted Physicochemical Properties

The physical state, solubility, and melting point are critical parameters for handling, formulation, and purification. Based on the analysis of analogous structures such as 2-amino-6-methylbenzothiazole and various chloro-substituted 2-aminobenzothiazoles, we can confidently predict the following properties.

Causality Behind Predictions:

-

Appearance: The planar, aromatic structure and the presence of chromophoric groups typically result in a crystalline solid form. The color can range from off-white to pale yellow, a common trait for this class of compounds[4].

-

Solubility: The primary amine group offers some potential for hydrogen bonding, but the overall aromatic and halogenated structure imparts significant hydrophobicity. Therefore, poor solubility in water is expected, while good solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol is anticipated.

-

Melting Point: The melting point of 2-amino-6-methylbenzothiazole is reported as 140-142 °C[5]. The addition of a chlorine atom is expected to increase the molecular weight and potentially alter crystal lattice packing, likely resulting in a higher melting point. Empirical determination is essential for confirmation.

-

pKa: The 2-amino group is the primary basic center. The predicted pKa of approximately 2.98 suggests it is a weak base[2].

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale / Notes |

|---|---|---|

| Appearance | Off-white to pale yellow crystalline solid | Based on analogs like 2-amino-6-methylbenzothiazole[4]. |

| Melting Point | > 142 °C | Expected to be higher than the non-chlorinated analog[5]. Requires experimental verification. |

| Boiling Point | Not available | High molecular weight and solid nature suggest decomposition before boiling at atmospheric pressure. |

| Water Solubility | Poor | Predicted based on hydrophobic benzothiazole core. |

| Organic Solubility | Soluble in DMSO, DMF; moderately soluble in ethanol, methanol | Common for heterocyclic amines. |

| Predicted pKa | 2.98 ± 0.10 |[2] |

Spectroscopic and Spectrometric Characterization Workflow

A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural confirmation of a target molecule. The following workflow represents a logical and self-validating sequence for the characterization of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Caption: Logical workflow for the physical and structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique to confirm the presence of key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation[6]. For our target molecule, the spectrum is expected to be rich with characteristic absorption bands.

Expected IR Absorption Bands:

-

N-H Stretching (Amine): Two distinct, sharp to medium bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. Their presence is a strong indicator of successful amine incorporation.

-

C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). The aliphatic C-H stretches from the methyl (-CH₃) group will be found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹ )[6].

-

C=N and C=C Stretching (Heteroaromatic Ring): The benzothiazole ring system will produce a complex pattern of absorptions. The C=N imine stretch is expected around 1640-1610 cm⁻¹ . Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region[7].

-

C-Cl Stretching: The carbon-chlorine stretch typically appears in the fingerprint region, around 800-600 cm⁻¹ .

-

C-S Stretching: The carbon-sulfur bond vibration is generally weak and appears in the 700-600 cm⁻¹ range[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for full structural elucidation.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

-NH₂ Protons (2H): A broad singlet is expected, with a chemical shift that can vary significantly depending on concentration and residual water in the solvent (typically ~7.0-8.0 ppm ).

-

Aromatic Protons (2H): The benzene portion of the ring system has two isolated aromatic protons.

-

The proton at position 4 (adjacent to the sulfur and chlorine) will likely appear as a singlet around 7.5-7.8 ppm .

-

The proton at position 7 (adjacent to the methyl group) will appear as a singlet at a slightly more upfield position, around 7.2-7.4 ppm .

-

-

-CH₃ Protons (3H): The methyl group protons will appear as a sharp singlet, expected around 2.3-2.5 ppm [8].

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The structure should exhibit 8 distinct carbon signals.

-

C2 (Amine-bearing carbon): This quaternary carbon is highly deshielded and expected to appear far downfield, ~165-170 ppm .

-

Aromatic Carbons: Six signals are expected in the aromatic region (~110-155 ppm ). This includes four quaternary carbons (C3a, C5, C6, C7a) and two carbons bearing protons (C4, C7). The carbon attached to the chlorine (C5) will be significantly influenced by the halogen's electronegativity.

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected around 20-22 ppm [8].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can confirm the elemental composition.

-

Molecular Ion Peak (M⁺): The primary data point will be the molecular ion peak. For C₈H₇ClN₂S, the monoisotopic mass is 198.0046 . High-resolution mass spectrometry (HRMS) should confirm this value to within ±5 ppm.

-

Isotopic Pattern: A critical confirmatory feature will be the chlorine isotope pattern. The presence of one chlorine atom will result in two peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1 , corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Caption: Key structural features and their predicted spectroscopic signals.

Standard Operating Protocols

The following protocols describe standardized, self-validating methods for determining the key physical characteristics of a novel or sparsely-characterized solid compound like 5-Chloro-6-methyl-1,3-benzothiazol-2-amine.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of purity. A sharp melting range (≤ 1 °C) suggests high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the sample holder of a digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find an approximate melting point.

-

Allow the apparatus to cool by at least 20 °C below the approximate point.

-

Using a fresh capillary, begin heating again with a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum for the identification of functional groups.

Methodology:

-

Sample Preparation: Add ~1-2 mg of the finely ground sample to ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Mixing: Gently grind the two components together with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Causality: This ensures the sample is evenly dispersed in the IR-transparent KBr matrix, minimizing scattering.

-

Pellet Pressing: Transfer a small amount of the powder mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press.

-

Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

-

Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol: NMR Sample Preparation

Objective: To prepare a homogeneous solution of the compound for NMR analysis.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For this compound, DMSO-d₆ is the recommended starting point.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-25 mg for ¹³C NMR) directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Transfer: Gently vortex or sonicate the vial until the sample is fully dissolved. Once dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette.

-

Analysis: Cap the NMR tube, wipe the exterior, and insert it into the NMR spectrometer's spinner turbine for analysis.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1559059-95-8 5-Chloro-6-methyl-1,3-benzothiazol-2-amine hydrochloride AKSci 9319DW [aksci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. repository.qu.edu.iq [repository.qu.edu.iq]

- 8. arabjchem.org [arabjchem.org]

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activity of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine

The benzothiazole core, a bicyclic system formed by the fusion of a benzene ring with a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks capable of interacting with multiple biological targets, making them versatile templates for drug discovery.[1] The 2-aminobenzothiazole moiety, in particular, is a cornerstone in the development of therapeutic agents due to its synthetic accessibility and the reactive nature of the C2-amino group, which allows for extensive functionalization.[2][3] This has led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

This guide focuses on a specific, strategically substituted analog: 5-Chloro-6-methyl-1,3-benzothiazol-2-amine . The rationale for investigating this particular substitution pattern lies in the deliberate modulation of its physicochemical properties. The introduction of a halogen (chloro group at position 5) and an alkyl group (methyl group at position 6) can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Halogenation can enhance membrane permeability and introduce specific electronic interactions, while alkyl groups can provide additional hydrophobic interactions within a target's binding pocket.[1][7] This dual substitution offers a fine-tuned approach to optimizing biological activity, making 5-Chloro-6-methyl-1,3-benzothiazol-2-amine a compound of significant interest for therapeutic development.

Part 1: Postulated Anticancer Activity

A substantial body of research highlights the anticancer potential of 2-aminobenzothiazole derivatives.[8][9] These compounds have been shown to target a variety of molecular machinery critical for cancer cell proliferation, survival, and metastasis.

Proposed Mechanisms of Action

The anticancer effects of 2-aminobenzothiazoles are often multifactorial. Based on extensive studies of analogous compounds, the primary mechanisms likely involve the inhibition of key signaling enzymes and interference with cellular division processes.

-

Kinase Inhibition: A predominant mechanism for many anticancer agents is the inhibition of protein kinases, enzymes that are frequently overactive in cancer cells.[2] Benzothiazole derivatives have shown inhibitory activity against several crucial kinases:

-

Tyrosine Kinases: This family includes receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal for tumor growth and angiogenesis.[8][9]

-

Serine/Threonine Kinases: This class includes the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][8] Several novel 2-aminobenzothiazole compounds have been investigated as inhibitors of PI3Kγ.[3][10]

-

Cyclin-Dependent Kinases (CDKs): These enzymes control cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3]

-

-

Induction of Apoptosis: By targeting key survival pathways, 5-Chloro-6-methyl-1,3-benzothiazol-2-amine may trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family or by activating caspase cascades.[3]

The diagram below illustrates a potential mechanism wherein the compound inhibits the PI3K/Akt signaling pathway, a common target for benzothiazole derivatives.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The foundational step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells per well in 100 µL of media into a 96-well microtiter plate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-Chloro-6-methyl-1,3-benzothiazol-2-amine in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Replace the media in the wells with 100 µL of the media containing the test compound concentrations.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known anticancer drug like Doxorubicin (positive control).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Data Presentation: Hypothetical Cytotoxicity Data

All quantitative data should be summarized for clarity and comparison.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for 5-Chloro-6-methyl-1,3-benzothiazol-2-amine |

| MCF-7 | Breast Adenocarcinoma | 22.1 |

| A549 | Lung Carcinoma | 35.5 |

| HCT-116 | Colorectal Carcinoma | 15.8 |

| DU-145 | Prostate Carcinoma | 28.3 |

Part 2: Postulated Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.[11] The presence of the chloro substituent, in particular, has been shown in related structures to enhance antibacterial activity.[7]

Proposed Mechanisms of Action

The antimicrobial efficacy of benzothiazoles is believed to stem from their ability to disrupt essential microbial processes.

-

Enzyme Inhibition: A key bacterial target is DNA gyrase, an enzyme essential for DNA replication.[7] Inhibition of this enzyme leads to a bactericidal effect. Other potential enzyme targets include those involved in cell wall synthesis or metabolic pathways.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiazole ring, enhanced by the chloro and methyl groups, may facilitate its insertion into the microbial cell membrane, disrupting its integrity and leading to cell death.